molecular formula C16H11ClO3 B5517115 7-[(3-chlorophenyl)methoxy]-2H-chromen-2-one

7-[(3-chlorophenyl)methoxy]-2H-chromen-2-one

Cat. No.: B5517115
M. Wt: 286.71 g/mol
InChI Key: HZFLKVRMMUIWOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

These compounds are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one) . This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-chlorophenyl)methoxy]-2H-chromen-2-one typically involves the reaction of 3-chlorobenzyl alcohol with 7-hydroxy-2H-chromen-2-one in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7-[(3-chlorophenyl)methoxy]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

7-[(3-chlorophenyl)methoxy]-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(3-chlorophenyl)methoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 7-[(3-chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde
  • 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one

Uniqueness

7-[(3-chlorophenyl)methoxy]-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of the chlorophenyl moiety. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

7-[(3-chlorophenyl)methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3/c17-13-3-1-2-11(8-13)10-19-14-6-4-12-5-7-16(18)20-15(12)9-14/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFLKVRMMUIWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CC3=C(C=C2)C=CC(=O)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(3-chlorophenyl)methoxy]-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
7-[(3-chlorophenyl)methoxy]-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
7-[(3-chlorophenyl)methoxy]-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
7-[(3-chlorophenyl)methoxy]-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
7-[(3-chlorophenyl)methoxy]-2H-chromen-2-one
Reactant of Route 6
Reactant of Route 6
7-[(3-chlorophenyl)methoxy]-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.